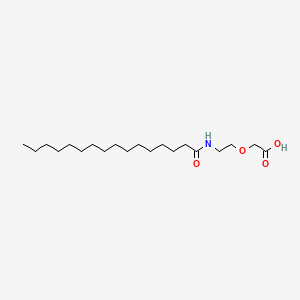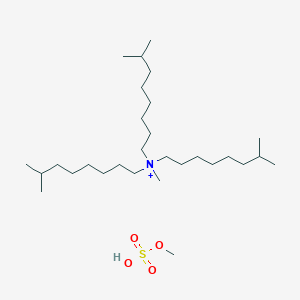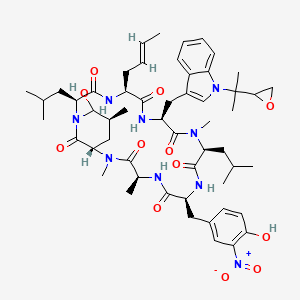
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid is a chemical compound with the molecular formula C20H39NO4 and a molar mass of 357.53 g/mol It is characterized by the presence of a long hexadecyl chain, an amide group, and an ethoxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((1-Oxohexadecyl)amino)ethoxy)acetic acid typically involves the reaction of hexadecanoic acid with ethylenediamine to form an intermediate amide. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving lipid metabolism and membrane interactions.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of (2-((1-Oxohexadecyl)amino)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The long hexadecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The amide and ethoxyacetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-((1-Oxooctadecyl)amino)ethoxy)acetic acid: Similar structure with an octadecyl chain instead of hexadecyl.
(2-((1-Oxododecyl)amino)ethoxy)acetic acid: Contains a dodecyl chain.
(2-((1-Oxotetradecyl)amino)ethoxy)acetic acid: Features a tetradecyl chain.
Uniqueness
(2-((1-Oxohexadecyl)amino)ethoxy)acetic acid is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties and biological activities. Its ability to integrate into lipid bilayers and participate in various chemical reactions makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
66654-00-0 |
|---|---|
Molekularformel |
C20H39NO4 |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
2-[2-(hexadecanoylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C20H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-16-17-25-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
PQTYIEUPYGPQHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)




![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)








